1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one
CAS No.: 1461706-56-8
Cat. No.: VC2587405
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1461706-56-8 |
|---|---|
| Molecular Formula | C13H14N2O3 |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | 1-(cyclopropylmethyl)-6-nitro-3,4-dihydroquinolin-2-one |
| Standard InChI | InChI=1S/C13H14N2O3/c16-13-6-3-10-7-11(15(17)18)4-5-12(10)14(13)8-9-1-2-9/h4-5,7,9H,1-3,6,8H2 |
| Standard InChI Key | BJOXVWYEYBLYGN-UHFFFAOYSA-N |
| SMILES | C1CC1CN2C(=O)CCC3=C2C=CC(=C3)[N+](=O)[O-] |
| Canonical SMILES | C1CC1CN2C(=O)CCC3=C2C=CC(=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Basic Properties
1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound belonging to the quinoline family, specifically a tetrahydroquinolin-2-one derivative characterized by a cyclopropylmethyl substituent at the N-1 position and a nitro group at the 6-position. The compound's basic identification and physical properties are summarized in Table 1.
Table 1: Basic Properties of 1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one
| Property | Value |
|---|---|
| CAS Number | 1461706-56-8 |
| Molecular Formula | C₁₃H₁₄N₂O₃ |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | 1-(cyclopropylmethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one |
| SMILES | C1CC1CN2C(=O)CCC3=C2C=CC(=C3)N+[O-] |
| Standard InChI | InChI=1S/C13H14N2O3/c16-13-6-3-10-7-11(15(17)18)4-5-12(10)14(13)8-9-1-2-9/h4-5,7,9H,1-3,6,8H2 |
| InChIKey | BJOXVWYEYBLYGN-UHFFFAOYSA-N |
The compound features a tetrahydroquinolin-2-one core structure with a cyclopropylmethyl group attached to the nitrogen atom and a nitro group at the 6-position of the aromatic ring . The presence of these functional groups contributes to the compound's unique chemical properties and potential biological activities.
Structural Characteristics and Chemical Features
Core Structure
The compound's core structure consists of a partially saturated quinoline system with a lactam functionality (2-oxo group). The tetrahydroquinolin-2-one scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The cyclopropylmethyl group at the N-1 position introduces a unique spatial arrangement that can influence binding interactions with potential biological targets.
Functional Groups
The presence of specific functional groups in 1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one contributes to its chemical reactivity and biological properties:
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Lactam Functionality: The 2-oxo group creates an amide bond within the ring system, which can serve as a hydrogen bond acceptor in biological systems .
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Nitro Group: The nitro group at the 6-position is an electron-withdrawing group that can enhance the compound's ability to interact with biological targets, potentially increasing its efficacy in certain applications.
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Cyclopropylmethyl Substituent: This substituent introduces structural rigidity and hydrophobicity, which can influence the compound's pharmacokinetic properties and binding affinity to receptor sites .
Synthesis Methods
The synthesis of 1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one has been documented in research literature, particularly in the context of developing compounds for agricultural applications related to drought stress management .
Synthetic Approach
Based on the limited information available in the search results, one synthetic approach for preparing 1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one involves first synthesizing the tetrahydroquinolin-2-one core structure, followed by appropriate functionalization to introduce the cyclopropylmethyl and nitro groups .
In a referenced synthesis procedure, the compound was used as an intermediate in the preparation of other biologically active molecules. According to the search results, "1-(cyclopropylmethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one (600 mg, 2.44 mmol) was added together with tin(II) chloride" in a subsequent reduction step . This suggests that the nitro group was later reduced to an amino group, which is a common transformation in organic synthesis for creating more complex molecules.
Alternative Synthetic Strategies
While the search results don't provide complete synthetic routes, the preparation of similarly structured tetrahydroquinoline derivatives typically involves multi-step processes. Based on general organic chemistry principles, potential synthetic routes might include:
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N-alkylation of a preformed 6-nitro-1,2,3,4-tetrahydroquinolin-2-one with an appropriate cyclopropylmethyl halide or tosylate.
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Nitration of a preformed 1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one at the 6-position.
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Cyclization of appropriately substituted aniline derivatives followed by functionalization.
| Quantity | Price (EUR) | Supplier |
|---|---|---|
| 50 mg | 478.00 | Cymit Quimica |
| 500 mg | 1,303.00 | Cymit Quimica |
The high cost per milligram indicates that this compound is primarily used for research purposes rather than large-scale industrial applications .
Structure-Activity Relationships
Structural Features Affecting Biological Activity
Based on research with related compounds, several structural features of 1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one may influence its biological activity:
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N-Substitution Pattern: The cyclopropylmethyl group at the N-1 position appears to be an important structural feature that can modulate receptor binding. In related research, "N-substituents revealed strong interactions with RCAR/(PYR/PYL) receptor proteins" .
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Nitro Group Position: The nitro group at the 6-position can serve as a precursor for further functionalization (e.g., reduction to an amino group) and may enhance binding interactions with biological targets.
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Tetrahydroquinolin-2-one Scaffold: This core structure has been identified as having potential in various biological applications, including as a structural element in compounds targeting drought stress in plants .
Research Findings and Future Directions
Current Research Status
The research involving 1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one appears to be primarily focused on its utility as an intermediate in synthesizing more complex molecules, particularly those targeting agricultural applications . The compound has been studied in the context of developing agonists for abscisic acid receptors, which play a crucial role in plant responses to environmental stresses such as drought .
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